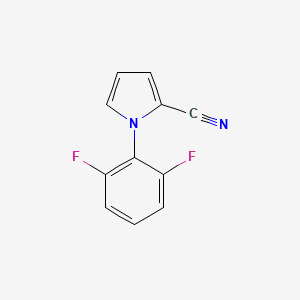
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile” is an organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring, substituted with two fluorine atoms at the 2nd and 6th positions. The carbonitrile group (-C≡N) is attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrole and phenyl rings, the electronegativity of the fluorine atoms, and the polarity of the carbonitrile group .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-rich nature of the pyrrole ring, the electron-withdrawing nature of the fluorine atoms and the carbonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the electronegative fluorine atoms could affect its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile derivatives show promise in anti-inflammatory applications. For instance, a study synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives and evaluated their anti-inflammatory activity using the rat paw edema method. One of these compounds exhibited more potent activity than the standard drug etoricoxib (Dholakia, 2023).
Insecticidal and Acaricidal Activities
A series of novel 2-arylpyrrole derivatives, including those with structures related to 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile, have been shown to possess excellent insecticidal and acaricidal activities. These compounds were more effective than Chlorfenapyr, a commercial chemical of the 2-arylpyrroles class (Liu et al., 2012).
Crystal Structure and Mechanistic Investigation
The crystal structure and reaction mechanism of similar compounds like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile were studied. These investigations contribute to a deeper understanding of the chemical properties and potential applications of related pyrrole-carbonitrile compounds (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Reactivity
Research on the synthesis and reactivity of 1-pentafluorophenyl-1H-pyrrole derivatives, which are closely related to the chemical structure , provided insights into their electrophilic substitution reactions. This research is crucial for developing new compounds with potential applications in various scientific fields (Hrnčariková & Végh, 2003).
Structural, Optical, and Junction Characteristics
Research on pyridine derivatives, such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, has revealed significant structural, optical, and diode characteristics. These findings are important for developing new materials with potential electronic and optical applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2/c12-9-4-1-5-10(13)11(9)15-6-2-3-8(15)7-14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDKGRREPXCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=C2C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

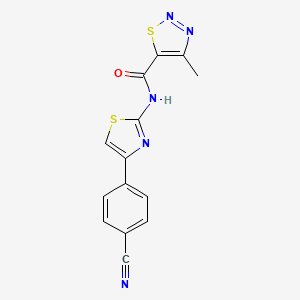
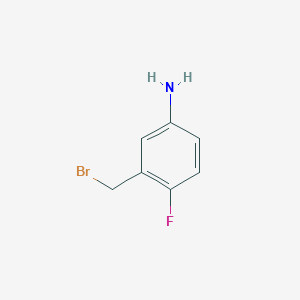
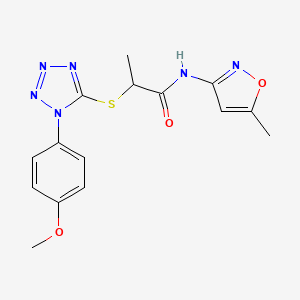
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)
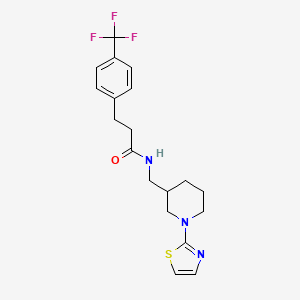
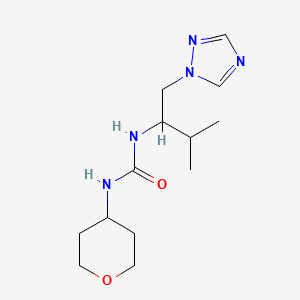
![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)
![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)
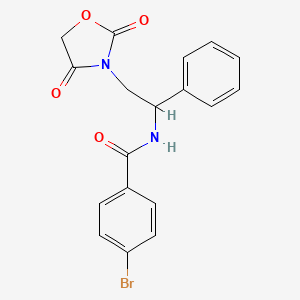
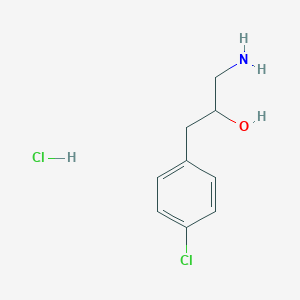
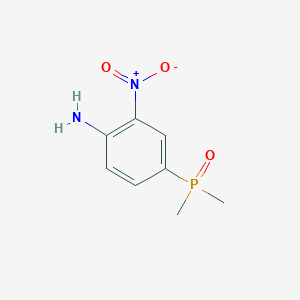
![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)